6-Chloroisoquinolin-3-amine
Overview
Description
6-Chloroisoquinolin-3-amine is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 6-Chloroisoquinolin-3-amine are currently unknown. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of isoquinoline, it may share some of the chemical properties and biological activities of its parent compound. Isoquinolines are known to interact with various enzymes and receptors in the body . .
Biochemical Pathways
Isoquinolines and their derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission and inflammation . .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the isoquinoline derivative and the biomolecules involved.
Cellular Effects
Some isoquinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Chloroisoquinolin-3-amine is not well-defined. Isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Chloroisoquinolin-3-amine involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method enables the facile synthesis of various 3-aminoisoquinolines from readily available starting materials. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.
Another method involves the nucleophilic substitution of 1-amino-3-chloroisoquinoline with adamantane-containing amines using Pd(0) catalysis . This method is particularly useful for introducing amino substituents into the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Chloroisoquinolin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines.
Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include adamantane-containing amines and Pd(0) catalysts.
Suzuki–Miyaura Coupling: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Nucleophilic Substitution: The major products are amino-substituted isoquinolines.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed by the coupling of this compound with boronic acids.
Scientific Research Applications
6-Chloroisoquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds, including kinase inhibitors.
Biological Research: It is used in the study of protein kinases and other molecular targets involved in various diseases.
Industrial Applications: It is used in the synthesis of fluorescent dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloroisoquinolin-3-amine: Similar in structure but with the chlorine atom at the 5-position.
1-Bromoisoquinoline-3-amine: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness
6-Chloroisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
6-chloroisoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUVOMZZYSNDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695398 | |
Record name | 6-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204701-64-3 | |
Record name | 6-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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